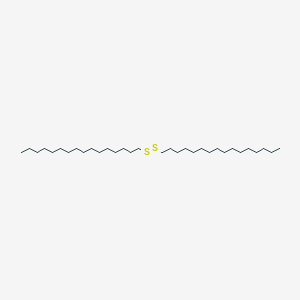

Disulfide, dihexadecyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(hexadecyldisulfanyl)hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBWMRCVCQFLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061783 | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-75-7 | |

| Record name | Dihexadecyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXADECYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and purification of dihexadecyl disulfide

An In-depth Technical Guide to the Synthesis and Purification of Dihexadecyl Disulfide

Abstract

Dihexadecyl disulfide (C₃₂H₆₆S₂), a symmetrical long-chain aliphatic disulfide, is a molecule of significant interest in materials science and biotechnology. Its ability to form stable, ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold, makes it a cornerstone for developing biosensors, nanoscale electronic components, and biocompatible coatings. This guide provides a comprehensive overview of the synthesis, purification, and characterization of dihexadecyl disulfide, intended for researchers, chemists, and drug development professionals. We delve into the mechanistic principles behind common synthetic routes, offer detailed, field-proven protocols, and outline robust methods for purification and quality control, ensuring the production of high-purity material essential for advanced applications.

Introduction: The Molecular Architecture and Significance of Dihexadecyl Disulfide

Dihexadecyl disulfide is characterized by two sixteen-carbon alkyl chains (hexadecyl groups) linked by a covalent disulfide bond (-S-S-). This structure imparts a strong amphiphilic character, with the disulfide group acting as a reactive head that readily chemisorbs onto noble metal surfaces, while the long hydrocarbon chains provide a robust, hydrophobic tail. This molecular arrangement is the key to its utility in surface science.[1]

The primary application of dihexadecyl disulfide stems from the spontaneous organization of its precursor, 1-hexadecanethiol, into highly ordered self-assembled monolayers.[1] Disulfides serve as stable, less volatile, and less odorous precursors to these thiols, often being used directly in deposition processes or as a more convenient storage form of the thiol. The disulfide bond can be cleaved in situ to form the reactive thiol species necessary for monolayer formation.

Table 1: Physicochemical Properties of Dihexadecyl Disulfide

| Property | Value | Reference(s) |

| CAS Number | 1561-75-7 | [2] |

| Molecular Formula | C₃₂H₆₆S₂ | [2][3] |

| Molecular Weight | 515.00 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 53-56 °C | [2][3] |

| Boiling Point | 576.7±19.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, alkanes, and chlorinated solvents. |

Strategic Synthesis of Dihexadecyl Disulfide

The synthesis of symmetrical disulfides like dihexadecyl disulfide can be approached from two primary starting materials: the corresponding thiol (1-hexadecanethiol) or an alkyl halide (1-bromo or 1-chlorohexadecane). The choice of route depends on precursor availability, safety considerations (thiols are malodorous), and desired reaction efficiency.

Method A: Oxidative Coupling of 1-Hexadecanethiol

The most direct and fundamentally important method for forming a disulfide bond is the oxidation of two thiol molecules.[4][5] This reaction involves the removal of two hydrogen atoms from the sulfhydryl (-SH) groups, which then couple to form the disulfide linkage.

Causality and Mechanistic Insight: The oxidation of thiols can proceed through various mechanisms, often involving a sulfenic acid intermediate (RSOH) or thiyl radicals (RS•), depending on the oxidant and conditions.[6] The overall transformation is a two-electron oxidation.[6]

2 CH₃(CH₂)₁₅SH + [Oxidant] → CH₃(CH₂)₁₅-S-S-(CH₂)₁₅CH₃ + [Reduced Oxidant]

A critical consideration is the choice of oxidant. Harsh oxidizing agents can lead to over-oxidation, forming undesirable sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids.[7] Therefore, mild and controlled oxidation is paramount. Atmospheric oxygen, often catalyzed by metal ions or a base, iodine (I₂), or dimethyl sulfoxide (DMSO) are common choices for this transformation.

Detailed Experimental Protocol: Synthesis via Thiol Oxidation

Objective: To synthesize dihexadecyl disulfide from 1-hexadecanethiol via iodine-mediated oxidation.

Materials:

-

1-Hexadecanethiol (Cetyl mercaptan, ≥95%)

-

Ethanol (Absolute)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v, aqueous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask (250 mL)

-

Dropping funnel

Procedure:

-

Dissolution: In the 250 mL round-bottom flask, dissolve 10.0 g (38.7 mmol) of 1-hexadecanethiol in 100 mL of absolute ethanol. Stir the solution at room temperature until the thiol is fully dissolved.

-

Oxidant Preparation: Separately, prepare a solution of 5.0 g (19.7 mmol) of iodine in 50 mL of absolute ethanol.

-

Reaction: Add the iodine solution dropwise to the stirred thiol solution over a period of 30 minutes at room temperature. The characteristic dark brown color of the iodine will fade as it is consumed.

-

Monitoring: Continue stirring for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent, observing the disappearance of the thiol spot.

-

Quenching: After the reaction is complete (as indicated by TLC or the persistence of a faint iodine color), quench any excess iodine by adding the 10% sodium thiosulfate solution dropwise until the solution becomes colorless.

-

Precipitation: Transfer the reaction mixture to a beaker and cool it in an ice bath for 30-60 minutes. The dihexadecyl disulfide product, being poorly soluble in cold ethanol, will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 30-40 °C) to a constant weight. The typical yield is 85-95%.

Method B: Synthesis from 1-Hexadecyl Halide

This approach avoids the use of the foul-smelling 1-hexadecanethiol as a starting material, making it a more favorable option from a handling perspective.[8][9] Several reagents can mediate this conversion, with a combination of sodium sulfide and carbon disulfide being a particularly rapid and high-yielding method.[8]

Causality and Mechanistic Insight: This "one-pot" method involves the in-situ generation of a reactive sulfur species from sodium sulfide and carbon disulfide, which then displaces the halide from two molecules of the alkyl halide to form the symmetrical disulfide. This pathway bypasses the isolation of the intermediate thiol, directly yielding the disulfide product.[8]

Purification: Achieving High-Purity Dihexadecyl Disulfide

For applications in surface science and nanotechnology, the purity of dihexadecyl disulfide is critical. Trace impurities can disrupt the formation of well-ordered monolayers. The primary method for purifying this waxy, non-polar solid is recrystallization.

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is based on the principle of differential solubility.[10] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[10] For the long, aliphatic dihexadecyl disulfide, a moderately polar solvent like acetone or ethanol, or a non-polar solvent mixture like hexanes/ethyl acetate, is effective.[11]

Detailed Experimental Protocol: Purification by Recrystallization

Objective: To purify crude dihexadecyl disulfide to >99% purity.

Materials:

-

Crude dihexadecyl disulfide

-

Acetone (Reagent grade)

-

Erlenmeyer flasks (250 mL and 500 mL)

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of acetone. It should be sparingly soluble at room temperature but dissolve upon gentle heating. This confirms acetone as a suitable solvent.

-

Dissolution: Place the crude dihexadecyl disulfide (e.g., ~9 g) into the 250 mL Erlenmeyer flask. Add a minimal amount of acetone (~50-60 mL) and heat the mixture gently on a hot plate with swirling. Continue adding small portions of hot acetone until the solid is just completely dissolved. Avoid adding excess solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

-

Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a fine, white crystalline solid.

Visualization of Key Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

Synthesis Workflow

Caption: Workflow for the synthesis of dihexadecyl disulfide.

Purification Workflow

Caption: Workflow for the purification by recrystallization.

Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity and purity of the final product.

Table 2: Analytical Characterization Data for Dihexadecyl Disulfide

| Analysis Method | Expected Result |

| Melting Point | 53-56 °C (sharp, narrow range) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.68 (t, 4H, -S-CH₂-), δ 1.68 (quint, 4H, -S-CH₂-CH₂-), δ 1.25 (br s, 48H, -(CH₂)₁₂-), δ 0.88 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~39.2 (-S-CH₂-), δ ~31.9, 29.7, 29.6, 29.5, 29.4, 29.1, 28.3, 22.7 (-(CH₂)₁₄-), δ 14.1 (-CH₃) |

| Mass Spec. (EI) | m/z 515.0 [M]⁺, 257.5 [M/2]⁺ (from S-S cleavage) |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.

The successful synthesis is confirmed by a sharp melting point within the literature range, NMR spectra corresponding to the symmetrical disulfide structure, and a mass spectrum showing the correct molecular ion peak. Purity is often assessed by the absence of extraneous peaks in NMR and chromatographic methods like GC.

Conclusion

The synthesis and purification of high-purity dihexadecyl disulfide are achievable through well-established organic chemistry techniques. The oxidative coupling of 1-hexadecanethiol provides a direct and efficient route, while purification by recrystallization is highly effective for removing process-related impurities. By understanding the causality behind each experimental step—from the choice of a mild oxidant to the principles of solvent selection for crystallization—researchers can reliably produce material of the high quality demanded by advanced applications in nanotechnology, surface chemistry, and drug delivery systems. The protocols and analytical benchmarks provided in this guide serve as a validated framework for achieving this goal.

References

-

Movassagh, B., & Mossadegh, A. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 40(1), 89-92. Available at: [Link]

-

Royal Society of Chemistry. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry. Available at: [Link]

-

Movassagh, B., & Mossadegh, A. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. ResearchGate. Available at: [Link]

-

Zolfigol, M. A., et al. (2018). Simple and green method for synthesis of symmetrical dialkyl disulfides and trisulfides from alkyl halides in water; PMOxT as a sulfur donor. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-657. Available at: [Link]

-

BCH3023. (2022). Oxidation of Thiols and Reduction of Disulfides. YouTube. Available at: [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

-

O-Yur, S., & Kumar, C. (2011). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 100(11), 4615-4634. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]

-

Oswald, A. A., & Wallace, T. J. (1966). Liquid-Phase Oxidation of Thiols to Disulfides. In Advances in Chemistry (Vol. 51, pp. 216-231). ACS Publications. Available at: [Link]

-

Movassagh, B., & Mossadegh, A. (2012). One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides. Monatshefte für Chemie - Chemical Monthly, 143(8), 1197-1200. Available at: [Link]

-

Harmita, H., et al. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. International Journal of Applied Pharmaceutics, 12(1), 163-168. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

-

Wikipedia. 1-Hexadecanethiol. Available at: [Link]

-

Wikipedia. Acetic acid. Available at: [Link]

Sources

- 1. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 2. Dihexadecyl disulfide 99 1561-75-7 [sigmaaldrich.com]

- 3. dihexadecyl disulphide | 1561-75-7 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to Dihexadecyl Disulfide (CAS 1561-75-7): A Key Component in Redox-Responsive Drug Delivery Systems

Abstract: This guide provides an in-depth technical overview of dihexadecyl disulfide (CAS 1561-75-7), a pivotal lipid molecule in the advancement of stimuli-responsive drug delivery systems. We will explore its fundamental physicochemical properties, the scientific rationale for its use as a bioreducible trigger, detailed protocols for its synthesis and characterization, and its application in the formulation of redox-sensitive lipid nanoparticles (LNPs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage disulfide chemistry for targeted intracellular therapeutic release.

Core Physicochemical & Safety Profile

Dihexadecyl disulfide is a symmetrical disulfide lipid composed of two sixteen-carbon alkyl (hexadecyl) chains. Its structure is fundamentally simple, yet the disulfide bond (-S-S-) at its core imparts unique chemical reactivity that is highly valuable in biomedical applications.

Physicochemical Data

All quantitative data for dihexadecyl disulfide is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1561-75-7 | [1][2] |

| Molecular Formula | C₃₂H₆₆S₂ | [1] |

| Molecular Weight | 515.00 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 53-56 °C | [1][2] |

| Flash Point | > 110 °C (closed cup) | [2] |

| Storage Temperature | 2-8°C | [1][2] |

| SMILES String | CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | [2] |

| InChI Key | GUBWMRCVCQFLOJ-UHFFFAOYSA-N | [2] |

Safety & Handling Information

Dihexadecyl disulfide is classified as a combustible solid and requires careful handling in a laboratory setting.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Personal Protective Equipment (PPE) | N95-type dust mask, chemical safety goggles/eyeshields, protective gloves. | |

| Storage Class | 11 (Combustible Solids) | [2] |

| First Aid | Skin: Wash with plenty of water.[3]Eyes: Rinse cautiously with water for several minutes.[3]Inhalation: Move person to fresh air.[3] |

The Scientific Rationale: The Disulfide Bond as a Bioreducible Trigger

The central value of dihexadecyl disulfide in drug delivery lies in the chemical nature of its disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment.[4][5][6] This differential stability is the foundation of redox-responsive delivery.

The key cellular reductant is glutathione (GSH), a tripeptide present at low micromolar concentrations (~2 µM) in blood plasma but at high millimolar concentrations (1-10 mM) inside the cytoplasm.[7] This concentration gradient, which is often even more pronounced in tumor tissues, provides a powerful and specific trigger for drug release.[5][7][8] The cleavage mechanism is a thiol-disulfide exchange reaction where GSH attacks the disulfide bond, ultimately reducing it to two free thiols. When dihexadecyl disulfide is incorporated into a lipid nanoparticle, this cleavage event alters the amphiphilic nature of the lipid, destabilizing the nanoparticle structure and triggering the release of its encapsulated therapeutic payload.[9][10]

Sources

- 1. dihexadecyl disulphide | 1561-75-7 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redox-Sensitive Nanoparticles from Amphiphilic Cholesterol-Based Block Copolymers for Enhanced Tumor Intracellular Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility of Dihexadecyl Disulfide in Organic Solvents: A Technical Guide

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of dihexadecyl disulfide (C₃₂H₆₆S₂) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data reporting to explain the fundamental principles and provide actionable protocols for laboratory application.

Executive Summary

Dihexadecyl disulfide is a large, nonpolar molecule characterized by two sixteen-carbon alkyl chains linked by a disulfide bond. Its physical properties are dominated by these long hydrocarbon chains, rendering it a waxy, hydrophobic solid. Understanding its solubility is critical for applications ranging from formulation in non-aqueous drug delivery systems to its use as a lubricant additive or in polymer chemistry. This guide establishes that the solubility of dihexadecyl disulfide is governed by the "like dissolves like" principle, with highest solubility expected in nonpolar, aliphatic, and chlorinated hydrocarbon solvents. A robust experimental protocol for quantitative solubility determination is provided, alongside a theoretical framework for predictive analysis using Hansen Solubility Parameters (HSP).

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. For a molecule like dihexadecyl disulfide, which lacks significant polarity or hydrogen-bonding capability, the primary intermolecular forces at play are London dispersion forces.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the foundational concept for predicting the solubility of dihexadecyl disulfide.[1][2][3] This principle states that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[3]

-

Solute (Dihexadecyl Disulfide): This molecule is overwhelmingly nonpolar. The two C₁₆ alkyl chains create a large, waxy, hydrophobic structure. The disulfide bond introduces a minor polar element, but its influence is negligible compared to the 32-carbon aliphatic structure. The dominant intermolecular forces are weak London dispersion forces.

-

Solvent: Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic. To dissolve dihexadecyl disulfide, a solvent must effectively overcome the solute-solute interactions within the solid crystal lattice and establish favorable solute-solvent interactions.

Based on this principle, solvents that also rely on London dispersion forces will be the most effective. Conversely, polar solvents, especially those with strong hydrogen-bonding networks like water or short-chain alcohols, will be exceptionally poor solvents for this compound.[4]

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[1][5] HSP theory deconstructs the total Hildebrand solubility parameter into three components, accounting for different types of intermolecular interactions[6][7]:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point (δD, δP, δH) in "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible.[6][7] For dihexadecyl disulfide, we can predict that its HSP values will have a high δD component and very low δP and δH components. Therefore, good solvents will have a similar profile.

The diagram below illustrates the conceptual relationship between solute-solvent interactions based on polarity.

Figure 1: Solute-Solvent Interaction Diagram.

Predictive Analysis of Solubility in Common Organic Solvents

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High to Very High | These solvents exclusively exhibit London dispersion forces, perfectly matching the intermolecular force profile of the solute's long alkyl chains.[3] |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic rings provide strong dispersion forces. These are excellent solvents for many nonpolar and moderately polar organic solids.[8][9] |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | These solvents are dense and have strong dispersion forces. Chloroform and DCM have a slight dipole but are highly effective at dissolving large organic molecules.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | While capable of dissolving many organic compounds, the polar C-O bond and ability to accept hydrogen bonds make them less ideal than pure hydrocarbons. Solubility will be limited. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Very Low | These are polar aprotic solvents. Their strong dipole-dipole interactions are not matched by the solute, leading to poor solvation. |

| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble | These are polar protic solvents with strong hydrogen-bonding networks. The energy cost to disrupt the solvent's H-bonds to accommodate a nonpolar solute is too high.[4] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | These solvents are extremely polar and are used for dissolving polar and ionic compounds. They are incompatible with a large, nonpolar molecule. |

Experimental Determination of Solubility

When precise quantitative data is required, the following protocol, based on the isothermal equilibrium (shake-flask) method, should be employed.[10] This method is a reliable standard for determining the solubility of a solid in a liquid.[10][11]

Required Materials and Equipment

-

Dihexadecyl disulfide (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a Gas Chromatography (GC) system, depending on the volatility of the solvent.

-

Class A glassware

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Figure 2: Experimental Workflow for Solubility Determination.Detailed Step-by-Step Protocol

-

Preparation: To a series of 20 mL glass vials, add a precisely weighed amount of the selected solvent (e.g., 10.0 g). Add an excess of dihexadecyl disulfide (e.g., 500 mg). The key is to ensure a visible excess of solid remains after equilibration.[10]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for at least 24 hours. For waxy solids, 48 to 72 hours is recommended to ensure equilibrium is reached.

-

Validation of Equilibrium: To ensure a true equilibrium has been reached, take samples at 24, 48, and 72 hours. If the measured concentration is statistically unchanged between the 48 and 72-hour time points, equilibrium can be assumed.

-

Phase Separation: After equilibration, remove the vials from the shaker and place them in a temperature-controlled bath at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully draw a known volume (e.g., 1-2 mL) of the clear supernatant into a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: Weigh the filtered sample, then gently evaporate the solvent to dryness (e.g., under a stream of nitrogen or in a vacuum oven at low heat). The mass of the remaining solid divided by the initial volume of the solvent gives the solubility. This method is simple but less accurate for low solubilities.

-

Chromatographic Method (Recommended): Accurately dilute a known mass or volume of the filtered solution with a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve using a validated HPLC-ELSD/CAD or GC-FID method. This is the most accurate and sensitive method.

-

-

Data Reporting: Express solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). Always report the temperature at which the measurement was made.

Safety and Handling

Dihexadecyl disulfide is not classified as a hazardous substance under OSHA, but good laboratory practice should always be followed.[12] Related disulfide compounds can have a strong, unpleasant odor (stench).[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and nitrile gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[13] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of dihexadecyl disulfide is dictated by its nonpolar, aliphatic character. It is highly soluble in nonpolar solvents like alkanes, aromatic hydrocarbons, and chlorinated solvents, while being effectively insoluble in polar solvents, particularly alcohols and water. For precise quantification, the isothermal equilibrium shake-flask method coupled with chromatographic analysis is the recommended protocol. This guide provides both the theoretical understanding and the practical methodology required for scientists to confidently work with and formulate this compound.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... [Image]. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Dihexadecyl sulphide. PubChem Compound Database. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume.... Retrieved from Accu Dyne Test. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

-

Rowan Scientific. (n.d.). The Evolution of Solubility Prediction Methods. Retrieved from Rowan Scientific. [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from Hansen Solubility. [Link]

-

The Chemistry Teacher. (2023, December 5). Is Like Dissolves Like True For Nonpolar Molecules? [Video]. YouTube. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter.... [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing... Journal of Materials Chemistry C. [Link]

-

American Chemical Society. (2011). Wax Solubility in Gaseous System.... [Link]

-

CAS Common Chemistry. (n.d.). Dihexadecyl disulfide. Retrieved from CAS. [Link]

-

National Center for Biotechnology Information. (n.d.). Disulfide, dioctadecyl. PubChem Compound Database. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from Slideshare. [Link]

-

ResearchGate. (n.d.). (PDF) An experimental study on determining the highest thermodynamic solid-liquid equilibrium temperature for waxy oils. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from ResearchGate. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.... [Link]

-

ResearchGate. (n.d.). Solubility of elemental sulfur in pure organic solvents.... Retrieved from ResearchGate. [Link]

-

American Chemical Society. (n.d.). Solubility of C60 in a Variety of Solvents. [Link]

-

ResearchGate. (n.d.). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents.... Retrieved from ResearchGate. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

Wikipedia. (n.d.). Acetic acid. Retrieved from Wikipedia. [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 6. researchgate.net [researchgate.net]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. fishersci.com [fishersci.com]

- 13. cloudfront.zoro.com [cloudfront.zoro.com]

- 14. fishersci.com [fishersci.com]

thermal stability and melting point of dihexadecyl disulfide

An In-Depth Technical Guide to the Thermal Properties of Dihexadecyl Disulfide for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Dihexadecyl disulfide (DHDS), a long-chain symmetrical dialkyl disulfide, serves as a pivotal model compound in surface science, materials chemistry, and increasingly, in the design of sophisticated drug delivery systems. Its well-defined structure, characterized by two hexadecyl (C16) alkyl chains linked by a disulfide bridge, imparts distinct physicochemical properties that are critically dependent on temperature. This guide provides a comprehensive analysis of the melting point and thermal stability of dihexadecyl disulfide. We delve into the theoretical underpinnings of its thermal behavior, present detailed, field-proven experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the mechanistic pathways of its decomposition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of DHDS's thermal characteristics for applications ranging from self-assembled monolayers to stimuli-responsive therapeutic platforms.

Introduction: The Significance of Dihexadecyl Disulfide

Dihexadecyl disulfide (C₃₂H₆₆S₂, CAS No: 1561-75-7) is a waxy solid at room temperature. Its molecular architecture, featuring a redox-active disulfide bond flanked by long hydrophobic alkyl chains, makes it an exemplary molecule for studying self-assembly and interfacial phenomena. In the context of drug delivery, the disulfide bond is of paramount importance. It remains stable in the oxidative environment of the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is found in significantly higher concentrations inside tumor cells.[1][2] This redox sensitivity allows for the design of "smart" drug carriers that release their therapeutic payload specifically at the target site.[3][4]

A thorough understanding of the thermal properties of DHDS is a prerequisite for its effective application. The melting point dictates processing and formulation parameters, while the thermal stability defines the upper temperature limits for synthesis, purification, storage, and integration into delivery vehicles without inducing premature degradation.

Core Physicochemical and Thermal Properties

The fundamental properties of dihexadecyl disulfide are summarized below. The melting point is a sharp, well-defined transition, indicative of a highly ordered crystalline structure.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₆₆S₂ | [5][6] |

| Molecular Weight | 515.00 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point (Tm) | 53 - 56 °C | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Storage Temperature | 2 - 8 °C | [6] |

Melting Behavior: A Calorimetric Perspective

The melting of a crystalline solid is a first-order phase transition characterized by the absorption of a specific amount of energy (enthalpy of fusion) at a constant temperature. Differential Scanning Calorimetry (DSC) is the gold-standard technique for precisely quantifying this transition.

The Causality of DSC Experimental Design

A DSC experiment measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] For DHDS, the objective is to obtain a clear endothermic peak corresponding to its melt. The choice of parameters is critical:

-

Heating Rate (e.g., 10 °C/min): This rate is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events but yields a broader, less intense peak. A faster rate increases sensitivity but can introduce thermal lag, artificially shifting the apparent melting temperature higher. 10 °C/min is a standard, well-validated rate for crystalline organic molecules.

-

Inert Atmosphere (Nitrogen): To study the physical melting transition in isolation, it is imperative to prevent any concurrent chemical reactions, such as oxidation. A continuous purge with an inert gas like nitrogen creates a controlled environment, ensuring the observed thermal event is solely due to melting.

-

Sample Mass (5-10 mg): This mass is sufficient to generate a strong signal without creating significant thermal gradients within the sample itself, which could broaden the melting peak.

-

Hermetically Sealed Pans: Although DHDS has low vapor pressure at its melting point, using sealed pans prevents any potential mass loss through sublimation, which would distort the DSC baseline and affect the accuracy of enthalpy calculations.

Experimental Protocol: DSC Analysis of Dihexadecyl Disulfide

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity dihexadecyl disulfide into a standard aluminum DSC pan.

-

Encapsulation: Place the lid on the pan and hermetically seal it using a sample press.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 5 minutes before starting the experiment.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to 100 °C at a constant rate of 10 °C/min. This range comfortably brackets the expected melting point.

-

Cooling (Optional): Cool the sample back to 25 °C to study recrystallization behavior.

-

Second Heating (Optional): Perform a second heating ramp to check for changes in crystalline structure or the presence of polymorphism.[9]

-

-

Data Analysis: Record the heat flow (mW) as a function of temperature (°C). The melting event will appear as an endothermic peak. Determine the onset temperature of melting and the peak maximum (Tm).

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of Dihexadecyl Disulfide.

Thermal Stability and Decomposition

Thermal stability refers to the temperature at which a molecule begins to undergo irreversible chemical decomposition. For DHDS, this involves the cleavage of covalent bonds. Thermogravimetric Analysis (TGA) is the essential technique for determining this stability limit by measuring the change in mass of a sample as a function of temperature.

The Rationale Behind TGA Experimental Design

A TGA experiment provides a quantitative measure of mass loss, directly indicating decomposition.

-

Inert Atmosphere (Nitrogen): To understand the intrinsic thermal stability of the molecule, the analysis must be conducted in an inert atmosphere. This ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than thermo-oxidative degradation, which would occur in the presence of air and typically happens at lower temperatures.

-

Heating Rate (e.g., 10 °C/min): As with DSC, a consistent heating rate is crucial for reproducibility. A 10 °C/min rate provides a good standard for comparing the stability of different materials.

-

Temperature Range (e.g., 25 °C to 600 °C): This wide range ensures that the entire decomposition profile is captured, from the onset of mass loss to the final residual mass.

Experimental Protocol: TGA of Dihexadecyl Disulfide

-

Sample Preparation: Place 5-10 mg of dihexadecyl disulfide into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance and position it within the furnace.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen gas (20-50 mL/min) to displace all oxygen.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at ambient temperature until the mass signal is stable.

-

Heating Ramp: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass (%) as a function of temperature (°C). Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).

Mechanistic Insights into Decomposition

While specific high-temperature decomposition studies on DHDS are not abundant in the literature, the mechanism can be inferred from studies on other dialkyl disulfides.[10][11][12] The decomposition is a radical process initiated by the homolytic cleavage of the weakest bond in the molecule.

Theoretical studies on dimethyl disulfide suggest that the S-C bond is slightly weaker than the S-S bond.[13] However, for longer alkyl chains, the S-S bond (with a bond dissociation energy of ~62 kcal/mol) is generally considered the primary point of initial cleavage upon heating.[14]

The proposed initial decomposition steps are:

-

Initiation: Homolytic scission of the disulfide bond to yield two hexadecylthiyl radicals. C₁₆H₃₃-S-S-C₁₆H₃₃ → 2 C₁₆H₃₃-S•

-

Propagation/Termination: These highly reactive thiyl radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction from other alkyl chains, disproportionation, or recombination, leading to a complex mixture of products such as hexadecanethiol (C₁₆H₃₃SH), hexadecane, and various other sulfur-containing species.

Visualizations: TGA Workflow and Decomposition Pathway

Caption: Initial step in the thermal decomposition of DHDS.

Conclusion: A Self-Validating Approach to Thermal Analysis

This guide has outlined the critical thermal properties of dihexadecyl disulfide and provided robust, detailed protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reproducible data. The melting point, precisely determined by DSC, provides a benchmark for material purity and informs formulation strategies. The thermal stability, quantified by TGA, establishes the safe operating and storage temperature window, which is crucial for preventing degradation and ensuring the integrity of DHDS, especially in sensitive applications like drug delivery systems where the disulfide bond's functionality is paramount. The protocols described herein form a self-validating system, where the clear, expected thermal signatures—a sharp endotherm in DSC and a distinct mass loss step in TGA—confirm both the identity of the material and the validity of the experimental procedure.

References

-

Dihexadecyl disulfide. CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]

-

DI-N-HEXADECYL DISULFIDE | 42714-76-1. Chemical Cloud Database - Chemcd. [Link]

-

Miyashita, T., Matsuda, M., & Iino, M. Kinetics of the Thermal Decompositions of Diaryl and Dialkyl Disulfides. Bulletin of the Chemical Society of Japan. [Link]

-

Van Cauteren, M., et al. Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A. [Link]

-

Block, E., et al. Preparation and Characterization of Long-Chain Di-n-Alkyl Disulfides. ResearchGate. [Link]

-

Van Cauteren, M., et al. Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. ACS Publications. [Link]

-

Hubbard, W. N., & Waddington, G. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. ResearchGate. [Link]

-

Diallyl disulfide. Wikipedia. [Link]

-

The synthesis of epoxy-terminated dialkyl disulfides. ResearchGate. [Link]

-

Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. ResearchGate. [Link]

-

Zysman-Colman, E., & Harpp, D. N. Generalized Synthesis and Physical Properties of Dialkoxy Disulfides. Journal of Organic Chemistry. [Link]

-

Thermal Stability of Sealants for Military Aircraft: Modification of Polysulfide Prepolymers with Ether and Thioether Monomers. DTIC. [Link]

-

Powell, C. R., et al. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC - NIH. [Link]

-

Wang, Y., et al. Poly(disulfide)s: From Synthesis to Drug Delivery. Biomacromolecules. [Link]

-

Synthesis of fluorescent long-chain thiols/disulfides as building-blocks for self-assembled monolayers preparation. ResearchGate. [Link]

-

Disulfide, dioctadecyl. PubChem - NIH. [Link]

-

Interpreting DSC curves Part 1: Dynamic measurements. METTLER TOLEDO. [Link]

-

Ali, A., et al. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. MDPI. [Link]

-

Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. PMC - PubMed Central. [Link]

-

Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

-

TGA study of sulfur copolymers. ResearchGate. [Link]

-

Overview on the SEC, DSC and TGA analyses of the purified TCC polymers. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) of the sulfur polymers. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. dihexadecyl disulphide | 1561-75-7 [chemicalbook.com]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diallyl disulfide - Wikipedia [en.wikipedia.org]

Dihexadecyl Disulfide: A Comprehensive Technical Guide to its Applications in Advanced Materials and Drug Delivery

This guide provides an in-depth exploration of dihexadecyl disulfide, a long-chain aliphatic disulfide, for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and established applications in materials science, alongside a forward-looking perspective on its potential in drug delivery systems, including redox-responsive liposomes and vaccine adjuvants. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights and detailed experimental protocols.

Introduction to Dihexadecyl Disulfide: Structure and Properties

Dihexadecyl disulfide [(C₁₆H₃₃S)₂] is a symmetrical disulfide molecule characterized by two hexadecyl (C16) alkyl chains linked by a disulfide bond (-S-S-). This unique structure, featuring long hydrophobic chains and a redox-sensitive linkage, underpins its utility in various scientific applications. The disulfide bond can be cleaved under reducing conditions, such as in the presence of thiols like glutathione, which is found at significantly higher concentrations inside cells compared to the extracellular environment. This property makes it an attractive component for smart, stimulus-responsive materials.

Table 1: Physicochemical Properties of Dihexadecyl Disulfide

| Property | Value | Source(s) |

| CAS Number | 1561-75-7 | [1][2] |

| Molecular Formula | C₃₂H₆₆S₂ | [1] |

| Molecular Weight | 515.00 g/mol | [1] |

| Melting Point | 53-56 °C | [1] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | [1] |

| InChI Key | GUBWMRCVCQFLOJ-UHFFFAOYSA-N | [1] |

Synthesis of Dihexadecyl Disulfide

The synthesis of symmetrical long-chain dialkyl disulfides like dihexadecyl disulfide can be achieved through several methods. A common and efficient approach involves the oxidative coupling of the corresponding thiol (1-hexadecanethiol) or the reaction of an alkyl halide with a sulfur source under phase transfer conditions.

Experimental Protocol: Synthesis via Oxidative Coupling of 1-Hexadecanethiol

This protocol is adapted from general methods for the synthesis of symmetrical disulfides.

Materials:

-

1-Hexadecanethiol

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve 1-hexadecanethiol in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the ethanolic thiol solution. Stir the mixture at room temperature for 30 minutes to form the sodium thiolate.

-

Prepare a solution of iodine in ethanol.

-

Slowly add the iodine solution dropwise to the stirred thiolate solution. The reaction is typically exothermic and the color of the iodine will disappear as it is consumed. Continue addition until a faint persistent yellow color of iodine is observed, indicating the reaction is complete.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add diethyl ether to extract the crude dihexadecyl disulfide.

-

Separate the organic layer and wash it sequentially with a solution of sodium thiosulfate (to remove excess iodine), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude dihexadecyl disulfide can be purified by recrystallization from a suitable solvent such as ethanol or acetone to obtain a white, waxy solid.

-

Confirm the purity and identity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Materials Science: Functionalization of Nanoparticles

A key application of long-chain dialkyl disulfides is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold and silver nanoparticles.[3] The disulfide bond cleaves upon adsorption to the metal surface, forming two thiolate-metal bonds, leading to a densely packed and organized monolayer. These SAMs can passivate the nanoparticle surface, preventing aggregation and providing stability in various solvents.[3][4]

The long hexadecyl chains of dihexadecyl disulfide create a hydrophobic outer layer on the nanoparticles, making them dispersible in nonpolar organic solvents.[3] This functionalization is crucial for applications in catalysis, sensing, and the development of nanocomposites.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol is based on the established method for functionalizing gold nanoparticles with a close analog, n-octadecyl disulfide.[3]

Materials:

-

Hydrogen tetrachloroaurate(III) (HAuCl₄)

-

Sodium borohydride (NaBH₄)

-

Dihexadecyl disulfide

-

Toluene

-

Ethanol

-

Tetraoctylammonium bromide (TOAB) as a phase transfer catalyst

Procedure:

-

Preparation of Gold Nanoparticles:

-

In a flask, dissolve HAuCl₄ in deionized water.

-

In a separate flask, dissolve TOAB in toluene.

-

Mix the two solutions and stir vigorously until the HAuCl₄ is transferred to the organic phase, indicated by a color change from yellow to orange.

-

Prepare a fresh aqueous solution of NaBH₄.

-

Add the NaBH₄ solution to the organic phase containing the gold precursor while stirring vigorously. The solution should quickly turn from orange to a deep ruby red, indicating the formation of gold nanoparticles. Continue stirring for at least 3 hours.

-

-

Surface Functionalization:

-

Dissolve dihexadecyl disulfide in toluene.

-

Add the dihexadecyl disulfide solution to the gold nanoparticle solution and stir for at least 12 hours at room temperature to allow for the formation of the self-assembled monolayer.

-

-

Purification of Functionalized Nanoparticles:

-

Reduce the volume of the toluene solution using a rotary evaporator.

-

Add ethanol to precipitate the functionalized gold nanoparticles.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with ethanol to remove excess disulfide and byproducts.

-

The purified dihexadecyl disulfide-functionalized gold nanoparticles can be redispersed in nonpolar solvents like toluene or hexane.

-

Characterization:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersity of the nanoparticles.

-

UV-Visible Spectroscopy: To observe the surface plasmon resonance peak, which is characteristic of gold nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the alkyl chains on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic material on the nanoparticle surface.

Sources

An In-depth Technical Guide to the Self-Assembly of Dihexadecyl Disulfide on Gold Surfaces

This guide provides a comprehensive technical overview of the self-assembly mechanism of dihexadecyl disulfide on gold substrates. It is intended for researchers, scientists, and drug development professionals who are leveraging self-assembled monolayers (SAMs) for applications ranging from biosensing to nanomaterial fabrication. This document delves into the fundamental principles governing the formation of these highly ordered molecular films, the critical experimental parameters, and the advanced analytical techniques for their characterization.

Introduction: The Significance of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology. These spontaneously formed, highly ordered molecular layers provide a versatile platform for tailoring the chemical and physical properties of interfaces.[1] Among the various SAM systems, those formed from the adsorption of organosulfur compounds onto gold surfaces are the most extensively studied and utilized.[2][3] This is attributed to the straightforward and reproducible preparation methods, the stability of the resulting monolayers, and the strong, well-defined interaction between sulfur and gold.[4]

Dihexadecyl disulfide, a long-chain dialkyl disulfide, is a key precursor for forming robust and well-ordered SAMs. Understanding the intricate mechanism of its self-assembly is paramount for controlling the structure and, consequently, the function of the resulting monolayer. This guide will elucidate this mechanism, from the initial molecular adsorption to the final, highly crystalline structure.

The Core Mechanism: From Disulfide to Gold-Thiolate

The self-assembly of dihexadecyl disulfide on a gold surface is not a simple physisorption process. It involves a chemical transformation that is fundamental to the formation of a stable and ordered monolayer.

The Critical Step: Dissociative Chemisorption

A central tenet of disulfide self-assembly on gold is the cleavage of the disulfide (S-S) bond upon adsorption.[5][6][7] This is a dissociative chemisorption process where the dihexadecyl disulfide molecule does not remain intact. Instead, it breaks at the S-S bond, leading to the formation of two hexadecanethiolate (C₁₆H₃₃S⁻) species.[3][6][8] These thiolate species then form a strong covalent bond with the gold surface.[9]

This dissociative pathway is energetically favorable and is a key differentiator from the adsorption of dialkyl sulfides, which tend to adsorb without bond cleavage.[7][10] The facile cleavage of the S-S bond allows the sulfur atoms to bind to preferred high-coordination sites on the gold lattice, typically the three-fold hollow sites on the Au(111) surface, leading to a well-ordered and stable monolayer.[2][5]

The Gold-Sulfur Interface: A Strong and Defining Bond

The interaction between the sulfur headgroup of the thiolate and the gold substrate is a strong, covalent-like bond.[9][11] X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe this interaction. Studies consistently show a shift in the S 2p binding energy upon adsorption of disulfides onto gold. The S 2p₃/₂ binding energy for unbound disulfides is typically in the range of 163.5 to 164 eV.[12][13][14][15][16] After self-assembly on gold, this peak shifts to approximately 162 eV, which is characteristic of a bound thiolate species.[12][13][14][15][16] This significant shift provides direct evidence of the formation of the gold-thiolate bond.

The strength of this bond is a primary reason for the stability of the resulting SAMs. It anchors the molecules to the surface, providing a robust foundation for the subsequent ordering of the alkyl chains.

The Role of van der Waals Interactions: Driving the Order

While the gold-thiolate bond governs the attachment to the surface, the high degree of order within the monolayer is driven by intermolecular van der Waals interactions between the long hexadecyl chains.[1] These attractive forces between the alkyl chains cause them to pack closely together in a crystalline-like arrangement.[4]

This ordering process is a key aspect of the self-assembly. Initially, at low surface coverages, the adsorbed thiolates may lie flat on the surface.[9][17][18] As the surface coverage increases, lateral pressure from newly adsorbing molecules forces the alkyl chains to adopt a more upright orientation to maximize the van der Waals interactions.[9] This transition from a "lying-down" to a "standing-up" phase is a critical step in the formation of a dense, well-ordered monolayer.[17][18] In their final, stable configuration, the alkyl chains are tilted at an angle of approximately 30° with respect to the surface normal.[2]

Experimental Protocols: A Practical Guide

The successful formation of a high-quality dihexadecyl disulfide SAM on gold is highly dependent on meticulous experimental procedures. This section outlines the critical steps, from substrate preparation to the self-assembly process itself.

Gold Substrate Preparation: The Foundation for a Perfect Monolayer

The quality of the gold substrate is paramount. A clean, smooth, and well-defined gold surface is essential for the formation of a defect-free SAM. The most common substrates are gold films evaporated onto silicon wafers or mica sheets.[2][19][20]

Protocol for Gold Substrate Preparation:

-

Evaporation: Deposit a thin adhesion layer of chromium (e.g., 10 nm) onto a silicon wafer or mica sheet, followed by a thicker layer of gold (e.g., 100-200 nm) via thermal or electron-beam evaporation in a high-vacuum chamber.[2]

-

Cleaning: Immediately before use, the gold substrates must be rigorously cleaned to remove any organic contaminants. Several methods are effective, but caution is advised as some can damage the gold surface.

-

Piranha Solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) (typically in a 7:3 ratio) is a very effective cleaning agent.[4][2] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It should be handled with extreme care in a fume hood. Prolonged exposure can etch the gold surface.[19][20]

-

Sulfochromic Acid: This is another effective cleaning solution, though it also requires careful handling. It has been shown to cause minimal structural damage to the gold surface compared to piranha solution.[19][20]

-

UV/Ozone Treatment: Exposure to ultraviolet light and ozone is a dry and effective method for removing organic contaminants.

-

-

Rinsing and Drying: After cleaning, thoroughly rinse the substrates with deionized water and absolute ethanol.[2] Dry the substrates under a stream of high-purity nitrogen.[4][2]

The Self-Assembly Process: A Simple yet Precise Procedure

The self-assembly itself is a straightforward immersion process.

Protocol for SAM Formation:

-

Solution Preparation: Prepare a dilute solution of dihexadecyl disulfide in a high-purity solvent. Ethanol is a commonly used solvent.[21] A typical concentration is 1 mM.[2]

-

Immersion: Immerse the freshly cleaned gold substrate into the dihexadecyl disulfide solution.[4][21] It is crucial to handle the substrate with clean tweezers and minimize its exposure to the ambient atmosphere to prevent contamination.[21]

-

Incubation: Allow the self-assembly to proceed for a sufficient amount of time. While the initial adsorption is rapid, longer immersion times (e.g., 24-48 hours) generally lead to more ordered and densely packed monolayers.[2][21] The container should be sealed, for instance with Parafilm, to prevent solvent evaporation and contamination.[21]

-

Rinsing: After incubation, remove the substrate from the solution and thoroughly rinse it with fresh solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[2][13]

-

Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen.[4][2]

The following diagram illustrates the overall experimental workflow for the preparation of a dihexadecyl disulfide SAM on a gold substrate.

Caption: Experimental workflow for dihexadecyl disulfide SAM preparation.

Characterization Techniques: Probing the Monolayer

A suite of surface-sensitive analytical techniques is employed to characterize the structure, composition, and properties of the dihexadecyl disulfide SAMs.

X-ray Photoelectron Spectroscopy (XPS)

As previously mentioned, XPS is indispensable for confirming the chemical nature of the sulfur-gold bond.[13] It provides quantitative information about the elemental composition of the surface and the chemical states of those elements. The disappearance of the disulfide peak and the appearance of the thiolate peak in the S 2p spectrum are definitive indicators of successful SAM formation.[12][13][15]

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

STM and AFM are powerful tools for visualizing the surface morphology of the SAM at the nanoscale and even the molecular scale.[19][20] These techniques can reveal the long-range order of the monolayer, the presence of domains, and any defects in the film.[7][10] In the initial stages of assembly, STM can be used to observe the transition from the "lying-down" to the "standing-up" phase.[17]

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on the SAM surface. It provides information about the wettability and, by extension, the chemical nature of the monolayer's outermost surface.[2] For a dihexadecyl disulfide SAM, the surface is terminated with methyl groups, resulting in a hydrophobic surface with a high water contact angle.

Fourier Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAS)

FTIR-RAS is used to probe the conformational order of the alkyl chains within the SAM. The positions and widths of the methylene (CH₂) stretching vibrations are sensitive to the degree of gauche defects in the alkyl chains. A well-ordered, all-trans conformation of the hexadecyl chains will exhibit specific vibrational frequencies, indicating a crystalline-like structure.[22]

The following diagram illustrates the self-assembly mechanism of dihexadecyl disulfide on a gold surface.

Caption: Mechanism of dihexadecyl disulfide self-assembly on gold.

Quantitative Data Summary

The following table summarizes key quantitative data associated with dihexadecyl disulfide SAMs on gold, as reported in the literature.

| Parameter | Typical Value | Characterization Technique | Reference |

| S 2p₃/₂ Binding Energy (Bound Thiolate) | ~162 eV | XPS | [12][13][15] |

| S 2p₃/₂ Binding Energy (Unbound Disulfide) | 163.5 - 164 eV | XPS | [12][13][15] |

| Alkyl Chain Tilt Angle (from surface normal) | ~30° | FTIR-RAS, NEXAFS | [2][22] |

| Water Contact Angle | >110° | Contact Angle Goniometry | [2] |

| Monolayer Thickness (Hexadecanethiolate) | ~20-22 Å | Ellipsometry | [2] |

Conclusion and Future Outlook

The self-assembly of dihexadecyl disulfide on gold is a robust and well-understood process that yields highly ordered and stable monolayers. The key to this process is the dissociative chemisorption of the disulfide, forming strong gold-thiolate bonds, followed by the van der Waals-driven ordering of the long alkyl chains. By carefully controlling the experimental conditions, particularly the cleanliness of the gold substrate and the immersion time, researchers can reliably produce high-quality SAMs for a wide range of applications.

Future research in this area will likely focus on the formation of more complex, multi-component SAMs for creating sophisticated surface functionalities, and on the detailed in-situ investigation of the self-assembly dynamics at the molecular level. A thorough understanding of the fundamental mechanism, as outlined in this guide, will continue to be the bedrock upon which these future advancements are built.

References

- Gold film surface preparation for self-assembled monolayer studies.

- X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces.

- Self-Assembled Monolayers on Gold Generated

- X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces.

- X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces.

- X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces.

- Gold Film Surface Preparation for Self-Assembled Monolayer Studies.

- Preparing Self-Assembled Monolayers.

- X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces.

- Self-Assembled Monolayers Reagents.

- Large-Ordered Striped Phase of Didodecyl Sulfide Self-Assembled Monolayers on Au(111).

- Self-Assembled Monolayers of Small Aromatic Disulfide and Diselenide Molecules on Polycrystalline Gold Films.

- Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides.

- Structural Evolution of Hexadecanethiol Monolayers on Gold during Assembly.

- Surface and Adsorption Structures of Dialkyl Sulfide Self-Assembled Monolayers on Au(111).

- Thiols and Disulfides on the Au(111) Surface: The Headgroup−Gold Interaction.

- A New Approach to Generate Thiol-termin

- In situ studies of thiol self-assembly on gold from solution using

- Characterizing Self-Assembled Monolayers on Gold Nanoparticles.

- Nanoscopic Investigation of the Self-Assembly Processes of Dialkyl Disulfides and Dialkyl Sulfides on Au(111).

- Self-Assembled Monolayers on Oxidized Metals. 3. Alkylthiol and Dialkyl Disulfide Assembly on Gold under Electrochemical Conditions.

- Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy.

- Self assembled monolayer form

- The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a fl

- Self-assembled monolayers (SAMS) of alkoxycyanobiphenyl thiols on gold - A study of electron transfer reaction using cyclic voltammetry and electrochemical impedance spectroscopy.

- Figure 3.

- Non–chemisorbed gold–sulfur binding prevails in self– assembled monolayers.

- Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces.

- The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a fl

- Large-Ordered Striped Phase of Didodecyl Sulfide Self-Assembled Monolayers on Au(111).

- Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study.

- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure

- Self-Assembled Monolayers on Gold Generated

- Formation of self-assembled monolayers on gold. (A) Chemical structures...

Sources

- 1. if.tugraz.at [if.tugraz.at]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]

- 5. pradeepresearch.org [pradeepresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]